molecular formula C8H7IN2O B11850530 3-Iodo-1-methyl-1H-indazol-4-ol CAS No. 1823931-40-3

3-Iodo-1-methyl-1H-indazol-4-ol

Cat. No.: B11850530
CAS No.: 1823931-40-3
M. Wt: 274.06 g/mol
InChI Key: UXEJFUKPTZIFAR-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indazol-4-ol: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a hydroxyl group at the fourth position of the indazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Iodo-1-methyl-1H-indazol-4-ol can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of iodine-mediated intramolecular aryl and sp3 C–H amination . This method typically employs iodine as a catalyst and involves the formation of C–N bonds under oxidative conditions.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

3-Iodo-1-methyl-1H-indazol-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the indazole ring or the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.

    Reduction Products: Reduced forms of the indazole ring or modified substituents.

Scientific Research Applications

Chemistry:

3-Iodo-1-methyl-1H-indazol-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.

Biology:

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.

Medicine:

The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, anticancer, and antimicrobial activities. Researchers are investigating its mechanism of action and therapeutic potential in various disease models.

Industry:

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    1H-Indazole: A basic indazole structure without any substituents.

    3-Iodo-1H-indazole: Similar to 3-Iodo-1-methyl-1H-indazol-4-ol but lacks the methyl and hydroxyl groups.

    1-Methyl-1H-indazole: Contains a methyl group at the first position but lacks the iodine and hydroxyl groups.

Uniqueness:

This compound is unique due to the combination of the iodine atom, methyl group, and hydroxyl group on the indazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1823931-40-3

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

3-iodo-1-methylindazol-4-ol

InChI

InChI=1S/C8H7IN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3

InChI Key

UXEJFUKPTZIFAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)O)C(=N1)I

Origin of Product

United States

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